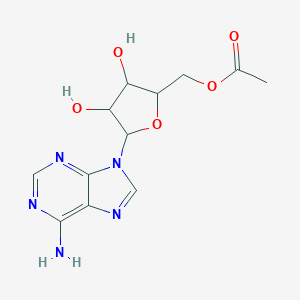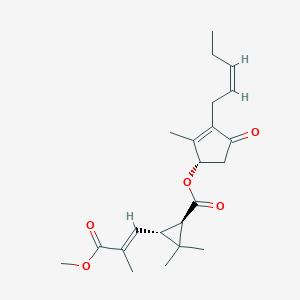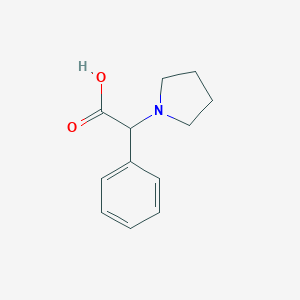
Phenyl-pyrrolidin-1-yl-acetic acid
Vue d'ensemble
Description
Phenyl-pyrrolidin-1-yl-acetic acid is a chemical compound that has been used as a reactant and reagent in organic reactions . It is also found in cosmetic products such as wrinkle-preventive or ameliorating products . It is also known as Phenotropil, a nootropic drug that belongs to the group of aromatic amines .
Synthesis Analysis
The synthesis of Phenyl-pyrrolidin-1-yl-acetic acid involves several steps. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid, which can then be coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the desired compound .Molecular Structure Analysis
The molecular formula of Phenyl-pyrrolidin-1-yl-acetic acid is C12H16ClNO2 . The InChI code is 1S/C12H15NO2.ClH/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9H2,(H,14,15);1H . The molecular weight is 241.72 .Chemical Reactions Analysis
Phenyl-pyrrolidin-1-yl-acetic acid can undergo various chemical reactions. For instance, it can be involved in the remodeling of (Aza)indole/Benzofuran skeletons to synthesize substituted pyridines with diverse functional groups .Physical And Chemical Properties Analysis
Phenyl-pyrrolidin-1-yl-acetic acid has a molecular weight of 219.24 g/mol . It has a topological polar surface area of 57.6 Ų . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 3 .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
Phenyl-pyrrolidin-1-yl-acetic acid serves as a versatile scaffold in drug discovery due to the pyrrolidine ring’s ability to efficiently explore pharmacophore space. Its sp3- hybridization, contribution to stereochemistry, and non-planarity enhance three-dimensional coverage, which is crucial for the development of new compounds with selective biological activity .
Pharmacokinetics: Enhancing Drug Profiles
The compound’s pyrrolidine ring is instrumental in modifying the pharmacokinetic profile of drug candidates. For instance, derivatives of Phenyl-pyrrolidin-1-yl-acetic acid have been synthesized as selective androgen receptor modulators (SARMs), optimizing the structure for better efficacy and safety .
Bioactive Molecule Development: Target Selectivity
Researchers have utilized the pyrrolidine derivatives to create bioactive molecules with target selectivity. This includes the development of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists for the treatment of autoimmune diseases by targeting the retinoic acid-related orphan receptor γ (RORγt) .
Stereogenicity: Enantioselective Protein Binding
The stereogenicity of carbons in the pyrrolidine ring allows for different stereoisomers to be developed. These isomers can have varied biological profiles due to their distinct binding modes to enantioselective proteins, which is significant in drug design .
Structural Diversity: Saturated Heterocyclic Scaffolds
Unlike flat heteroaromatic rings, the saturated heterocyclic scaffold of Phenyl-pyrrolidin-1-yl-acetic acid allows for greater structural diversity. This diversity is advantageous for generating novel compounds with unique physicochemical properties .
Cosmetic Applications: Anti-Aging Products
Pyrrolidineacetic Acid, a related compound, finds use in cosmetic products, particularly in anti-aging formulations such as wrinkle-preventive or ameliorating products. This application highlights the compound’s versatility beyond pharmaceuticals .
Chemical Synthesis: Organic Reactions
As a reactant and reagent, Phenyl-pyrrolidin-1-yl-acetic acid is valuable in various organic reactions. Its unique structure makes it suitable for synthesizing complex molecules, which can be pivotal in creating new materials or chemicals .
Material Science: Developing New Materials
The compound’s ability to introduce heteroatomic fragments into molecules makes it a useful tool in material science. It can help in modifying the physicochemical parameters to achieve desired properties in new materials .
Safety And Hazards
Phenyl-pyrrolidin-1-yl-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOZIYFGQLGJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349417 | |
| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-pyrrolidin-1-yl-acetic acid | |
CAS RN |
100390-48-5 | |
| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100390-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






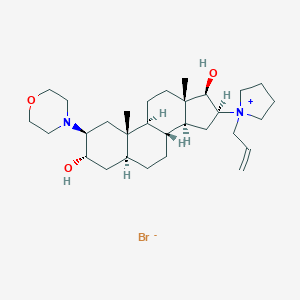
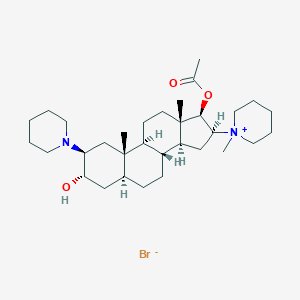


![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)


![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)
